

Technical Guide: 2-Hydroxyadipic Acid Metabolic Pathway & Analytical Applications

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Compound of Interest

Compound Name: 2-Hydroxyhexanedioic acid,
sodium salt

Cat. No.: B7981418

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Executive Summary

2-Hydroxyadipic acid (2-HAA) is a six-carbon dicarboxylic acid derived primarily from the reduction of 2-oxoadipic acid (α -ketoacid). In mammalian physiology, 2-HAA is not a standard intermediate of a productive pathway but rather a metabolic shunt product that accumulates when the primary catabolic pathway of L-Lysine, L-Hydroxylysine, and L-Tryptophan is compromised.

For researchers and drug development professionals, 2-HAA serves as a critical biomarker for 2-Ketoaciduria and defects in the DHTKD1 gene. The disodium salt (Disodium 2-hydroxyadipate) is the stable, water-soluble reagent used as an analytical standard to validate these metabolic perturbations.

Chemical Identity & Reagent Handling

Before analyzing the biological pathway, it is essential to understand the physicochemical properties of the reference material used in experimental validation.

Property	Specification
Compound Name	2-Hydroxyadipic acid disodium salt
Synonyms	Disodium 2-hydroxyhexanedioate; α -Hydroxyadipic acid disodium salt
CAS Number	18294-85-4 (Salt) / 18294-86-5 (Free Acid)
Molecular Formula	$C_6H_8Na_2O_5$
Molecular Weight	206.11 g/mol
Solubility	Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[1]
Stability	Hygroscopic.[2] Store at -20°C. Reconstitute in degassed water or PBS.

Protocol: Standard Reconstitution

- Step 1: Weigh the disodium salt in a humidity-controlled environment (glove box preferred due to hygroscopicity).
- Step 2: Dissolve in LC-MS grade water to generate a 10 mM stock solution.
- Step 3: Acidify a working aliquot with 0.1% Formic Acid if using for Reverse Phase LC-MS to convert the carboxylate salt to the free acid form for column retention.

The Metabolic Pathway: The "Reductive Shunt"

In human metabolism, 2-Hydroxyadipic acid is formed via a "dead-end" reduction when the canonical lysine degradation pathway is blocked.

The Canonical Pathway (Normal State)

Under normal physiological conditions, L-Lysine is degraded in the mitochondria via the Saccharopine Pathway:

- L-Lysine

Saccharopine

2-Aminoadipic semialdehyde.

- Oxidation to 2-Aminoadipic acid (2-AAA).
- Transamination of 2-AAA by 2-aminoadipate aminotransferase (AADAT) yields 2-Oxoadipic acid (2-OAA).
- Critical Step: 2-OAA is oxidatively decarboxylated by the 2-Oxoadipate Dehydrogenase Complex (OADHc)—specifically the E1 subunit encoded by DHTKD1—to form Glutaryl-CoA. [\[3\]](#)

The Pathological Pathway (The Shunt)

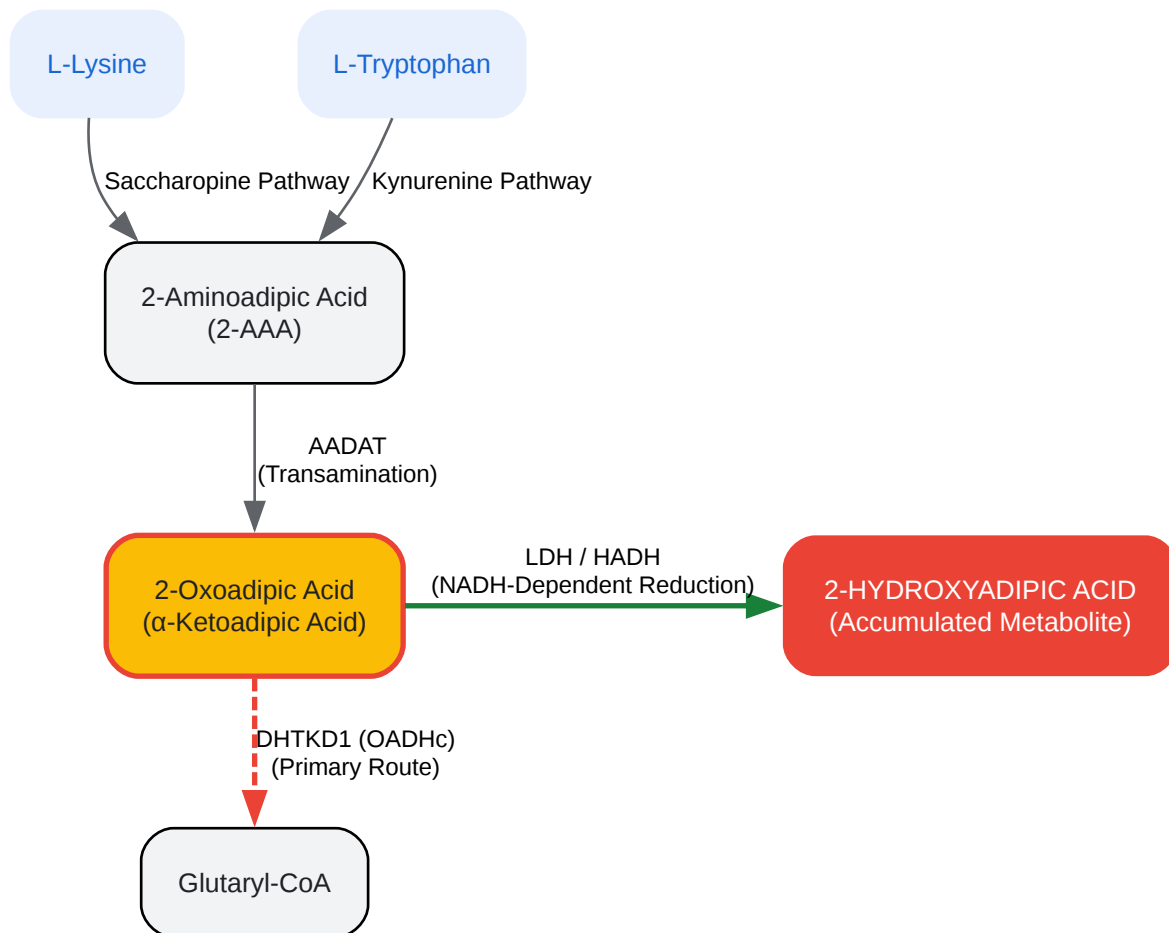
When DHTKD1 is defective (as in 2-Ketoadipic Aciduria), 2-Oxoadipic acid accumulates. To mitigate this accumulation, cytosolic dehydrogenases (promiscuously acting Lactate Dehydrogenase [LDH] or Malate Dehydrogenase [MDH]) reduce the keto-group to a hydroxyl group.

- Reaction: 2-Oxoadipate + NADH + H⁺

2-Hydroxyadipate + NAD⁺
- Enzyme: Cytosolic L-Lactate Dehydrogenase (LDH) (Isoforms A/B).
- Outcome: 2-Hydroxyadipate cannot be metabolized further in humans and is excreted in urine.

Pathway Visualization

The following diagram illustrates the divergence from the canonical lysine catabolism to the formation of 2-Hydroxyadipic acid.



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Figure 1: The metabolic divergence of 2-Hydroxyadipic acid. The dashed red line indicates the enzymatic block (DHTKD1) found in 2-Keto adipic Aciduria, forcing the flux toward the reductive shunt (green arrow).

Clinical & Research Significance

2-Keto adipic Aciduria (OMIM #245130)

This is an autosomal recessive error of metabolism caused by mutations in the DHTKD1 gene.

- Biochemical Profile: Patients present with massive elevations of urinary 2-oxoadipate, 2-amino adipate, and 2-hydroxyadipate.[4]
- Clinical Presentation: Historically considered benign, but recent studies link DHTKD1 defects to specific forms of Charcot-Marie-Tooth disease (CMT) and metabolic syndrome traits.

- **Diagnostic Marker:** 2-Hydroxyadipic acid is the most stable urinary marker for this condition, as 2-oxoadipic acid can spontaneously decarboxylate or degrade in stored samples.

Drug Development: DHTKD1 Modulation

Inhibition of DHTKD1 is being explored as a therapeutic strategy for Glutaric Aciduria Type 1 (GA-1).

- **Rationale:** GA-1 is caused by a defect downstream (Glutaryl-CoA Dehydrogenase). Blocking the upstream enzyme (DHTKD1) prevents the formation of toxic glutaric acid and 3-hydroxyglutaric acid.
- **Role of 2-HAA:** In these therapeutic models, 2-Hydroxyadipic acid levels serve as the pharmacodynamic biomarker to confirm effective upstream inhibition of DHTKD1.

Analytical Methodologies

To detect 2-Hydroxyadipic acid in biological matrices (plasma/urine), Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to the compound's polarity and lack of a strong chromophore for UV detection.

Protocol: GC-MS Quantification using Disodium Salt Standard

Objective: Quantify 2-HAA in urine.

- **Standard Preparation:**
 - Reconstitute 2-Hydroxyadipic acid disodium salt in water.
 - Prepare a calibration curve (e.g., 0, 10, 50, 100, 500 μ M).
 - **Crucial:** Acidify standards with HCl to pH < 2 to ensure the salt converts to the free acid for extraction.
- **Sample Extraction (Liquid-Liquid):**

- Aliquot 100 μ L Urine + 10 μ L Internal Standard (e.g., Tropic Acid or 3,3-dimethylglutaric acid).
- Add 200 μ L Ethyl Acetate. Vortex 1 min. Centrifuge.
- Collect organic layer. Repeat extraction twice.
- Evaporate to dryness under Nitrogen.
- Derivatization (Silylation):
 - Add 50 μ L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
 - Incubate at 60°C for 30 minutes.
 - Mechanism: Converts the two carboxyl groups and the hydroxyl group into TMS-esters/ethers, making the molecule volatile.
 - Derivative: Tris-TMS-2-hydroxyadipate.
- GC-MS Parameters:
 - Column: DB-5MS or equivalent (5% phenyl methyl siloxane).
 - Carrier Gas: Helium (1 mL/min).
 - Temp Program: 70°C (1 min)
10°C/min
280°C.
 - Ions to Monitor (SIM):
 - Target: m/z 349 (M-15, loss of methyl from TMS).
 - Qualifier: m/z 247 (Characteristic fragmentation).

References

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